molecular formula C22H21FN8O2 B2362507 3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-22-3

3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2362507
CAS RN: 2034434-22-3
M. Wt: 448.462
InChI Key: VKRXAGLAOLEUGX-UHFFFAOYSA-N
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Description

The compound “3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a tetrazole ring, a triazole ring, a piperidine ring, and a benzoyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular formula of this compound is C22H21FN8O2, and its molecular weight is 448.462. It contains several heterocyclic rings (tetrazole and triazole), which are likely to contribute to its chemical reactivity and potential biological activity.

Scientific Research Applications

Angiotensin II Antagonists

One significant application of similar 1,2,4-triazole derivatives is as angiotensin II (AII) antagonists, which are crucial in regulating blood pressure and electrolyte balance. A study by Ashton et al. (1993) synthesized and evaluated a series of 4H-1,2,4-triazoles as potent AII antagonists, demonstrating their potential in treating hypertension and related cardiovascular diseases (Ashton et al., 1993).

Serotonin 5-HT2 Antagonists

Compounds structurally related to 1,2,4-triazoles have shown efficacy as serotonin 5-HT2 antagonists. Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one derivatives, finding potent 5-HT2 antagonist activity. These findings suggest potential applications in treating disorders associated with serotonin regulation, such as depression and anxiety (Watanabe et al., 1992).

Structural Characterization and Crystallography

The chemical structure and crystalline forms of similar 1,2,4-triazole derivatives have been explored for their unique properties. Kariuki et al. (2021) synthesized and characterized the crystal structure of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contributing to the understanding of molecular interactions and stabilities in solid states (Kariuki et al., 2021).

Antimicrobial Studies

1,2,4-Triazole derivatives have also been studied for their antimicrobial properties. Rameshbabu et al. (2019) investigated the antimicrobial behavior of triazole-thiazolidine clubbed heterocyclic compounds, indicating their potential application in developing new antimicrobial agents (Rameshbabu et al., 2019).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, it would be interesting to investigate its potential biological activities and applications, given the known activities of other tetrazole and triazole compounds .

properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN8O2/c23-18-6-1-2-7-19(18)31-20(25-26-22(31)33)12-15-8-10-29(11-9-15)21(32)16-4-3-5-17(13-16)30-14-24-27-28-30/h1-7,13-15H,8-12H2,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRXAGLAOLEUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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